molecular formula C13H22Cl2N4O2 B14799462 Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate

Cat. No.: B14799462
M. Wt: 337.2 g/mol
InChI Key: DQJCAAIWVRZVFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-6-methylpyrimidine with ethyl 3-piperidinecarboxylate under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-methylpyrimidin-2-yl)piperidine-4-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Uniqueness

Ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate is unique due to the presence of both the amino and methyl groups on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to distinct pharmacological and chemical properties compared to similar compounds .

Properties

Molecular Formula

C13H22Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

ethyl 1-(4-amino-6-methylpyrimidin-2-yl)piperidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C13H20N4O2.2ClH/c1-3-19-12(18)10-5-4-6-17(8-10)13-15-9(2)7-11(14)16-13;;/h7,10H,3-6,8H2,1-2H3,(H2,14,15,16);2*1H

InChI Key

DQJCAAIWVRZVFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC(=CC(=N2)N)C.Cl.Cl

Origin of Product

United States

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